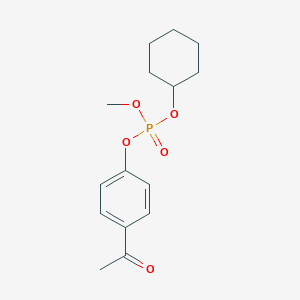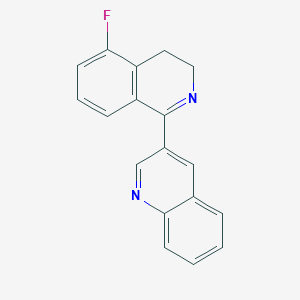![molecular formula C17H19N5O2S B14187885 1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyridine ring fused to a pyrrole ring, with additional functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo[2,3-b]pyridine core through cyclization of appropriate precursors.
Functional Group Introduction: Subsequent introduction of the piperazinyl and pyridinylsulfonyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without additional functional groups.
6-(4-Methyl-1-piperazinyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the pyridinylsulfonyl group.
1-(3-Pyridinylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the piperazinyl group.
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C17H19N5O2S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
6-(4-methylpiperazin-1-yl)-1-pyridin-3-ylsulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H19N5O2S/c1-20-9-11-21(12-10-20)16-5-4-14-6-8-22(17(14)19-16)25(23,24)15-3-2-7-18-13-15/h2-8,13H,9-12H2,1H3 |
Clé InChI |
SCKFMIWVSYXKDI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(C=C2)C=CN3S(=O)(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
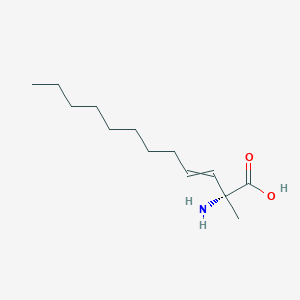

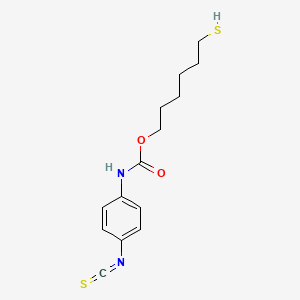
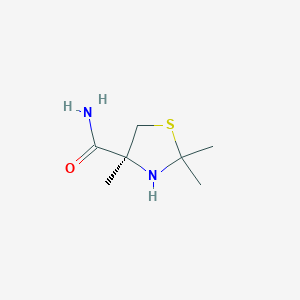
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
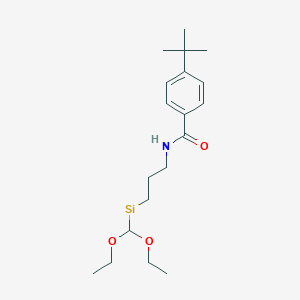

![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
